4,6-Dichloropyrimidine-5-carbaldehyde
Overview
Description
4,6-Dichloropyrimidine-5-carbaldehyde is a chemical compound characterized by its dichloro and pyrimidine functional groups. It is a yellow solid with the chemical formula C5H2Cl2N2O and a molecular weight of 176.99 g/mol .
Mechanism of Action
Target of Action
4,6-Dichloropyrimidine-5-carbaldehyde is primarily used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues . The compound’s primary targets are therefore the amino acids and peptides that it interacts with during this synthesis process .
Mode of Action
The compound interacts with its targets through a process known as aromatic nucleophilic substitution . This involves the replacement of one group (in this case, the chlorine atoms in the this compound molecule) by a nucleophile (an atom or group of atoms that donates an electron pair to form a covalent bond) .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of amino acid and peptide analogues . The compound’s action can lead to the creation of new molecules that can have various downstream effects, depending on the specific analogues being synthesized .
Result of Action
The primary result of the action of this compound is the synthesis of N-terminal surrogate in amino acid and peptide analogues . These analogues can then be used in further biochemical reactions, leading to a variety of molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by a variety of environmental factors. These could include the specific conditions under which the synthesis is carried out, such as temperature, pH, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
4,6-Dichloropyrimidine-5-carbaldehyde is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues This suggests that it may interact with enzymes, proteins, and other biomolecules involved in peptide synthesis
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
It is known to be incompatible with strong oxidizing agents and strong acids . It is recommended to store it in a cool place .
Metabolic Pathways
Given its role in peptide synthesis, it may interact with enzymes or cofactors involved in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dichloropyrimidine-5-carbaldehyde can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination . These synthetic protocols are complementary to the conventional synthesis of pyrimidines and analogues through the reaction between β-dicarbonyl compounds and components with an N–C–N fragment (urea, thiourea, amidine, or guanidine) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned synthetic routes. The Vilsmeier-Haack reaction is particularly favored due to its efficiency and high yield . The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloropyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of the chlorine atoms with nucleophiles such as amines, alkoxides, and thiols.
Condensation Reactions: These reactions involve the formation of new carbon-carbon or carbon-nitrogen bonds, often leading to the synthesis of heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include amines, alkoxides, thiols, and various solvents such as ethanol and methanol . The reaction conditions are typically mild and environmentally friendly, with a high concentration of alkoxide ions facilitating the reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4,6-Dichloropyrimidine-5-carbaldehyde has a wide range of scientific research applications, including:
Comparison with Similar Compounds
4,6-Dichloropyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:
2,4-Dichloropyrimidine: This compound has similar dichloro and pyrimidine functional groups but differs in the position of the chlorine atoms.
4,6-Dihydroxypyrimidine: This compound has hydroxyl groups instead of chlorine atoms, leading to different chemical reactivity.
2-Amino-4,6-dichloropyrimidine: This compound has an amino group in addition to the dichloro and pyrimidine functional groups, offering different synthetic possibilities.
The uniqueness of this compound lies in its ability to serve as a versatile building block for the synthesis of a wide range of biologically active compounds, making it valuable in various fields of scientific research and industrial applications .
Properties
IUPAC Name |
4,6-dichloropyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSJHQXYQAUDFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356108 | |
Record name | 4,6-Dichloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5305-40-8 | |
Record name | 4,6-Dichloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloropyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,6-dichloropyrimidine-5-carbaldehyde a valuable reagent in organic synthesis?
A: The compound's value stems from its two reactive chlorine atoms, susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential introduction of diverse substituents at the 4- and 6-positions of the pyrimidine ring. [, ]
Q2: Can you illustrate the SNAr reactivity of this compound with an example?
A: A study demonstrated that reacting this compound with 2-(2-hydroxyphenyl)acetonitriles under catalyst-free conditions resulted in benzofuran-fused pyrido[4,3-d]pyrimidines. This domino reaction involved sequential SNAr, cyclization, and condensation steps. []
Q3: Beyond SNAr reactions, what other transformations has this compound been utilized in?
A: Researchers have employed this compound in synthesizing meso-pyrimidinyl-substituted corroles. This involved reacting the compound with 5-mesityldipyrromethane. The amount of Lewis acid catalyst (BF3.OEt2) was found to be crucial in controlling the yield and type of corrole formed. [, ]
Q4: What are the advantages of incorporating a pyrimidinyl group into corrole structures?
A: The main advantage lies in the vast functionalization possibilities offered by the pyrimidine ring. Researchers have successfully performed nucleophilic and electrophilic aromatic substitutions, and even Pd-catalyzed cross-coupling reactions on meso-pyrimidinyl-substituted corroles. This versatility allows for the construction of sophisticated corrole systems. []
Q5: Have there been attempts to synthesize macrocyclic structures other than corroles using this compound?
A: Indeed, researchers have explored the synthesis of various macrostructures, including (porphyrin) dendrimers and heteracalix[n]arenes, using dichloropyrimidine building blocks, including this compound. []
Q6: Can you provide specific examples of how the aldehyde functionality in this compound has been utilized in synthesis?
A: The aldehyde group readily undergoes condensation reactions. For example, reaction with glycine esters yields pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, highlighting the compound's utility in constructing fused heterocyclic systems. []
Q7: What are the potential applications of the synthesized pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives?
A: These heterocyclic compounds exhibit potential biological activity, making them valuable scaffolds for developing novel pharmaceuticals. []
Q8: Are there alternative synthetic routes to pyrimidine-5-carbaldehyde derivatives besides using this compound as a starting material?
A: Yes, researchers have reported synthesizing pyrimidine-5-carbaldehydes from 6-oxo-4-hydroxy-dihydropyrimidines. This involves formylation with dimethylformamide chloride, followed by specific reaction conditions to achieve the desired 4,6-substitution pattern. []
Q9: Can you elaborate on the significance of the reaction conditions in these transformations?
A: The choice of reagents and conditions significantly influences the reaction outcome. For instance, treating the intermediate N,N-dimethyl-N-(6-oxo-4-hydroxy-3,6-dihydro-5-pyrimidinyl)methyleneimonium chloride with water yields 6-oxo-4-hydroxy-3,6-dihydropyrimidine-5-carbaldehydes, while using phosphorus oxychloride leads to 4,6-dichloropyrimidine-5-carbaldehydes. []
Q10: What are the advantages of accessing pyrimidine-5-carbaldehydes with different substitution patterns?
A: Different substituents on the pyrimidine ring can significantly impact the compound's reactivity and downstream applications. This variability is crucial for exploring structure-activity relationships and fine-tuning the properties of the final target molecules. []
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